Cas no 1807012-49-2 (4-Amino-2-iodo-3-phenylpyridine)
4-Amino-2-iodo-3-phenylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-2-iodo-3-phenylpyridine
-
- Inchi: 1S/C11H9IN2/c12-11-10(9(13)6-7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)
- InChI Key: ABYITAINYZMKHA-UHFFFAOYSA-N
- SMILES: IC1C(=C(C=CN=1)N)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 180
- XLogP3: 2.5
- Topological Polar Surface Area: 38.9
4-Amino-2-iodo-3-phenylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015309-250mg |
4-Amino-2-iodo-3-phenylpyridine |
1807012-49-2 | 95% | 250mg |
$1,038.80 | 2022-03-31 | |
| Alichem | A029015309-1g |
4-Amino-2-iodo-3-phenylpyridine |
1807012-49-2 | 95% | 1g |
$3,039.75 | 2022-03-31 |
4-Amino-2-iodo-3-phenylpyridine Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 4-Amino-2-iodo-3-phenylpyridine
Introduction to 4-Amino-2-iodo-3-phenylpyridine (CAS No. 1807012-49-2)
4-Amino-2-iodo-3-phenylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1807012-49-2, is a significant intermediate in modern pharmaceutical and chemical synthesis. This compound belongs to the pyridine family, a heterocyclic aromatic structure that has garnered considerable attention in medicinal chemistry due to its versatile biological activities and synthetic potential. The presence of both amino and iodine substituents on the pyridine ring enhances its reactivity, making it a valuable building block for the development of novel therapeutic agents.
The structural configuration of 4-amino-2-iodo-3-phenylpyridine (CAS No. 1807012-49-2) features a phenyl group at the 3-position, an amino group at the 4-position, and an iodine atom at the 2-position. This specific arrangement imparts unique electronic and steric properties that are exploited in various synthetic transformations. The amino group serves as a nucleophilic site, facilitating reactions such as coupling with carboxylic acids or activated esters, while the iodine atom acts as a good leaving group in cross-coupling reactions like Suzuki or Stille couplings. These attributes make the compound particularly useful in constructing more complex molecular architectures.
In recent years, 4-amino-2-iodo-3-phenylpyridine (CAS No. 1807012-49-2) has been extensively studied for its role in drug discovery initiatives. Pyridine derivatives are well-documented for their pharmacological significance, exhibiting activities ranging from antimicrobial to anticancer properties. The introduction of halogenated pyridines, such as this compound, has further expanded their utility by enabling diverse functionalization strategies. For instance, researchers have leveraged the reactivity of 4-amino-2-iodo-3-phenylpyridine to synthesize kinase inhibitors, which are crucial in targeted cancer therapies.
One of the most compelling applications of 4-amino-2-iodo-3-phenylpyridine (CAS No. 1807012-49-2) lies in its use as a precursor for developing small-molecule modulators of protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are emerging as promising therapeutic targets. By modifying the pyridine core with appropriate substituents, chemists can generate compounds that selectively disrupt or enhance specific PPIs, thereby treating diseases such as inflammation or neurodegeneration. The iodine atom at the 2-position provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse pharmacophores while maintaining the core pyridine scaffold.
Recent advances in medicinal chemistry have highlighted the importance of halogenated pyridines in drug design. For example, studies have demonstrated that incorporating iodine into pyridine derivatives can improve binding affinity and selectivity when targeting protein receptors. This has been particularly relevant in the development of antiviral and antibacterial agents, where precise molecular interactions are critical for efficacy. The versatility of 4-amino-2-iodo-3-phenylpyridine (CAS No. 1807012-49-2) allows it to serve as a key intermediate in synthesizing such agents.
The synthetic utility of this compound is further underscored by its participation in transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, are frequently employed to introduce aryl or heteroaryl groups onto the pyridine ring. These reactions are highly regioselective and tolerate a wide range of functional groups, making them indispensable tools in late-stage functionalization. The presence of both an amino group and an iodine atom on 4-amino-2-iodo-3 phenylpyridine (CAS No. 180701 249 92) allows for sequential modifications through different coupling strategies.
In addition to its role in drug development, 4-amino - 23 - iodo - 33 - phenylpy rid ine (CAS No . 180701249 -92) has found applications in materials science and agrochemical research . The ability to precisely modify its structure makes it a valuable scaffold for designing novel materials with tailored electronic properties . Similarly , i n agro chemistry , halogenated py ridines are being explored for their potential as bioactive compounds that can interact with biological targets in plants . p > < p > The future prospects of research involving 44 - amino - 22 - iodo - 33 - phen ylpy rid ine ( C A S N o . 1880701249 -92 ) are promising . With ongoing advancements i n synthetic methodologies and computational chemistry , researchers are better equipped to predict and optimize the reactivity o f such compoun ds . Thi s could lead t o faster discovery o f new dr ugs an d materi als base d on thi s motif . p >
1807012-49-2 (4-Amino-2-iodo-3-phenylpyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)